N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide
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Overview
Description
N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C25H23N3O3S2 and its molecular weight is 477.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity and anti-inflammatory properties . They are known to inhibit the cyclooxygenase (COX) enzymes , which play a crucial role in the inflammatory response.
Mode of Action
Benzothiazole derivatives are known to inhibit the cox enzymes , which are responsible for the conversion of arachidonic acid into prostaglandins and other pro-inflammatory compounds. By inhibiting these enzymes, the compound can potentially reduce inflammation.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway by inhibiting the COX enzymes This inhibition can lead to a decrease in the production of prostaglandins, thereby reducing inflammation
Pharmacokinetics
A study on similar benzothiazole derivatives suggested a favorable pharmacokinetic profile .
Result of Action
The result of the compound’s action is likely a reduction in inflammation due to the inhibition of COX enzymes . This could potentially lead to relief from symptoms in conditions associated with inflammation.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may have anti-inflammatory properties . It has been shown to inhibit COX-1, an enzyme involved in inflammation, with an IC50 value of 11.34 µM
Cellular Effects
It is hypothesized that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Biological Activity
N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. The following sections provide a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
- Molecular Formula : C25H23N3O3S2
- Molecular Weight : 477.6 g/mol
- CAS Number : 1049929-31-8
The biological activity of this compound primarily involves the inhibition of key enzymes associated with inflammatory processes. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators such as prostaglandins. By inhibiting these enzymes, the compound can effectively reduce inflammation and associated pain .
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. Studies have demonstrated its ability to inhibit COX-1 and COX-2 enzymes in vitro, leading to a decrease in the production of inflammatory cytokines .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In various cancer cell lines, it has shown the ability to induce apoptosis through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins. This suggests that this compound may serve as a potential therapeutic agent in cancer treatment .
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential advantages of this compound, a comparison with structurally similar compounds is essential.
Compound Name | Biological Activity | Mechanism |
---|---|---|
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-tosylpyrrolidine-2-carboxamide | Anti-inflammatory, anticancer | COX inhibition |
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides | Anticancer | Apoptosis induction |
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides | Anticancer | Cell cycle arrest |
This table illustrates that while many compounds share similar biological activities, the specific structural components of this compound may enhance its efficacy and specificity against certain targets.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Inflammatory Disease Models : In animal models of arthritis, administration of this compound resulted in significant reductions in joint swelling and pain scores compared to control groups.
- Cancer Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent increase in apoptosis markers, indicating its potential as a chemotherapeutic agent.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-17-12-14-18(15-13-17)33(30,31)28-16-6-10-22(28)24(29)26-20-8-3-2-7-19(20)25-27-21-9-4-5-11-23(21)32-25/h2-5,7-9,11-15,22H,6,10,16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJZILWQLMRXSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.